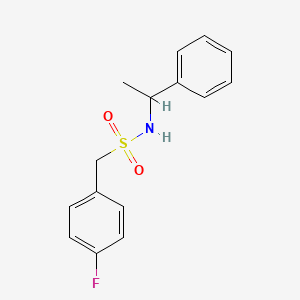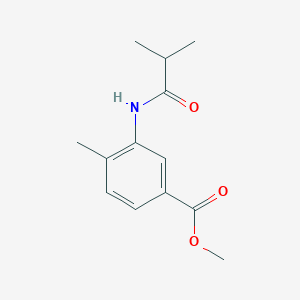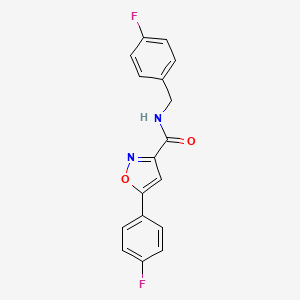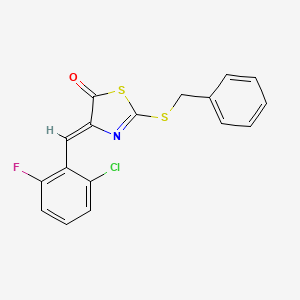
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as AG490, is a small molecule inhibitor that has been widely studied in scientific research. It is known to selectively inhibit the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea selectively inhibits JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the inhibition of downstream STAT phosphorylation and subsequent gene transcription. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by suppressing the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune response. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the immune response by regulating the differentiation and function of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several advantages for lab experiments, including its selectivity for JAK/STAT signaling pathway, its ability to inhibit cancer cell proliferation, and its potential therapeutic effects. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and its potential off-target effects.
Orientations Futures
There are several future directions for N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea research, including its potential therapeutic applications in cancer, inflammation, autoimmune diseases, and cardiovascular diseases. Further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical trials. In addition, the development of more potent and selective JAK/STAT inhibitors is needed to overcome the limitations of this compound. Finally, the investigation of the role of JAK/STAT signaling pathway in different biological processes and diseases is needed to identify new therapeutic targets and develop new drugs.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been widely used in scientific research for its ability to selectively inhibit JAK/STAT signaling pathway. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, autoimmune diseases, and cardiovascular diseases. This compound has been used in vitro and in vivo studies to investigate the role of JAK/STAT signaling pathway in different biological processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-10-1-3-11(4-2-10)17-15(21)18-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUTZKQYMRILOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4686866.png)




![N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4686907.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)
![9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B4686931.png)
![3-(4-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4686936.png)
![2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4686943.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4686972.png)
![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)